molecular formula C10H13NO2 B14414494 (4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile CAS No. 80050-26-6

(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile

Katalognummer: B14414494
CAS-Nummer: 80050-26-6
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: ORDVEBNVVRVPPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile is an organic compound characterized by a cyclohexene ring substituted with a methoxy group, a methyl group, and an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a series of cyclization reactions, often starting with a suitable precursor such as a diene or a cyclohexanone derivative.

    Introduction of Substituents: The methoxy and methyl groups are introduced through electrophilic substitution reactions. Common reagents for these steps include methanol and methyl iodide.

    Acetonitrile Group Addition: The acetonitrile group is added via a nucleophilic substitution reaction, often using acetonitrile as the nucleophile and a suitable leaving group on the cyclohexene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the cyclohexene ring to a cyclohexane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., sodium cyanide) are employed.

Major Products

The major products formed from these reactions include various substituted cyclohexenes, cyclohexanes, and amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and as a potential ligand for receptor binding assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which (4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

80050-26-6

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

2-(4-methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile

InChI

InChI=1S/C10H13NO2/c1-7-5-8(13-2)6-10(12)9(7)3-4-11/h6-7,9H,3,5H2,1-2H3

InChI-Schlüssel

ORDVEBNVVRVPPK-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=CC(=O)C1CC#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.